2-(Azetidin-2-yl)propan-2-ol hydrochloride
Description
2-(Azetidin-2-yl)propan-2-ol hydrochloride (CAS: 2173637-17-5) is a chiral heterocyclic compound comprising an azetidine (four-membered nitrogen-containing ring) fused to a tertiary alcohol (propan-2-ol) backbone. Its hydrochloride salt form (molecular formula: C₆H₁₄ClNO; MW: 151.63 g/mol) enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications . The compound’s stereochemistry and azetidine moiety are critical for modulating biological activity, particularly in targeting receptors like adrenoceptors or enzymes requiring specific hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(azetidin-2-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKZCFQZZIZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-yl)propan-2-ol hydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the reaction of azetidine with acetone in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-(Azetidin-2-yl)propan-2-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Pyrrolidine Moieties
The following compounds share structural similarities, including nitrogen-containing rings and alcohol/amine functionalities:
Key Differences :
- Ring Size and Rigidity : Azetidine (4-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and binding pocket compatibility .
- Substituents: The tertiary alcohol in 2-(Azetidin-2-yl)propan-2-ol HCl enables stronger hydrogen bonding compared to primary alcohols in analogues like (S)-2-(Pyrrolidin-3-yl)ethanol HCl .
Pharmacologically Relevant Propanol Derivatives
Compounds with propanol backbones are widely used in beta-blockers and antiarrhythmics:
Comparison with Target Compound :
- Azetidine vs. Aromatic Rings: The absence of a phenoxy group in 2-(Azetidin-2-yl)propan-2-ol HCl may reduce off-target effects on adrenergic receptors but limit cardiovascular applications .
- Solubility : The hydrochloride salt form ensures comparable aqueous solubility to betaxolol HCl (freely soluble in water).
Physical Properties
Key Insight: The hydrochloride salt significantly improves solubility over non-ionic analogues, critical for drug formulation.
Biological Activity
2-(Azetidin-2-yl)propan-2-ol hydrochloride, also known by its CAS number 1784647-82-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is C6H13ClN2O, with a molecular weight of approximately 162.63 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, contributing to its biological activity. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing azetidine rings can modulate enzyme activities and influence signaling pathways crucial for cellular functions. For instance, azetidine derivatives have been shown to inhibit certain kinases, which play essential roles in cell proliferation and survival.
Anticancer Properties
Recent studies have investigated the anticancer potential of azetidine derivatives, including 2-(Azetidin-2-yl)propan-2-ol hydrochloride. In vitro assays have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, a study reported that azetidine derivatives could inhibit cell growth in breast cancer cell lines (MCF-7), with IC50 values indicating significant potency (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Azetidin-2-yl)propan-2-ol HCl | MCF-7 | 5.0 |
| CA-4 (reference) | MCF-7 | 3.9 |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of azetidine-containing compounds. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities.
Case Studies
- Antiproliferative Activity : A study focusing on the synthesis and evaluation of various azetidine derivatives showed that 2-(Azetidin-2-yl)propan-2-ol hydrochloride significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to the disruption of tubulin polymerization, leading to cell cycle arrest.
- Neuroprotection : In a model of oxidative stress, treatment with 2-(Azetidin-2-yl)propan-2-ol hydrochloride resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Research Findings
Recent literature highlights the versatility and potential therapeutic applications of azetidine derivatives:
- Synthesis and Characterization : Various synthetic routes have been developed for creating functionalized azetidines, enhancing their biological profiles.
- Biological Evaluation : Studies have demonstrated that these compounds can act on multiple biological targets, offering broad-spectrum activity against various diseases.
- Pharmacokinetics : Understanding the pharmacokinetic properties of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is crucial for its development as a therapeutic agent. Early studies suggest favorable absorption and distribution characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
